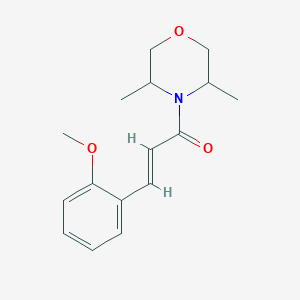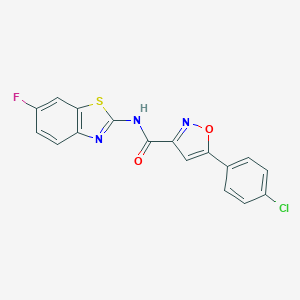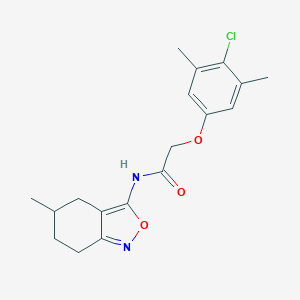
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has attracted significant attention from the scientific community due to its potential use in the treatment of various diseases. This compound belongs to the class of pyridazine derivatives and has been shown to exhibit promising biological activities.
作用機序
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to exhibit antioxidant and anti-inflammatory activities.
実験室実験の利点と制限
The advantages of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide in lab experiments include its potent biological activity, relatively easy synthesis, and low toxicity. However, its limitations include its poor solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. One potential area of research is the development of more potent and selective derivatives of the compound. Another potential area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets.
合成法
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves the reaction of 4-ethoxyphenylhydrazine with 2-cyano-3-(4-ethoxyphenyl)-2-propenoic acid, followed by the reaction of the resulting product with 2-amino-3-carbethoxy-6-methyl-4-pyridazinone. The final product is obtained after purification by recrystallization.
科学的研究の応用
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
製品名 |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide |
|---|---|
分子式 |
C22H20N4O3S |
分子量 |
420.5 g/mol |
IUPAC名 |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C22H20N4O3S/c1-2-29-15-9-7-14(8-10-15)26-12-11-18(27)20(25-26)21(28)24-22-17(13-23)16-5-3-4-6-19(16)30-22/h7-12H,2-6H2,1H3,(H,24,28) |
InChIキー |
XUUOGMZGTAKKRX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B253648.png)
![7-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B253650.png)

![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)



![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)

![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B253668.png)
